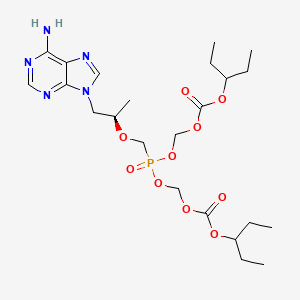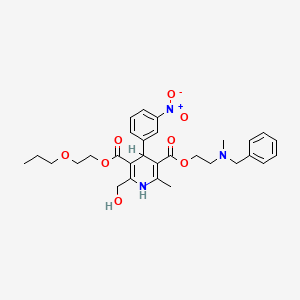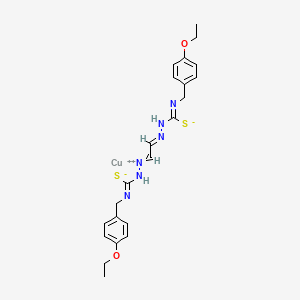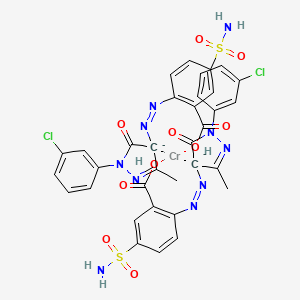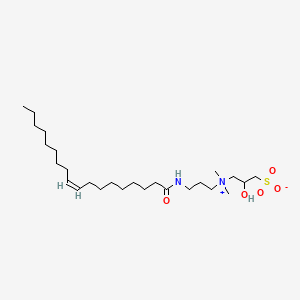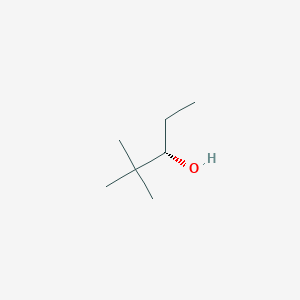![molecular formula C20H26Cl4FeN3O B12735836 [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) CAS No. 132482-53-2](/img/structure/B12735836.png)
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves multiple steps, starting from the basic phenoxazine structureThe reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
化学反応の分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phenoxazine derivatives, while reduction reactions can lead to the formation of more reduced forms of the compound .
科学的研究の応用
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic synthesis reactions. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes . Additionally, this compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its unique electronic properties .
作用機序
The mechanism of action of [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular signaling pathways, leading to its antimicrobial and anticancer effects. The compound’s ability to donate and accept electrons also plays a crucial role in its function as a catalyst and in electronic applications .
類似化合物との比較
Compared to other phenoxazine derivatives, [7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) stands out due to its unique combination of diethylamino groups and the tetrachloroiron(1-) ion. Similar compounds include phenoxazin-5-ium, 3,7-bis(diethylamino)-, chloride and zinc,[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium,tetrachloride. These compounds share some structural similarities but differ in their specific chemical properties and applications .
特性
CAS番号 |
132482-53-2 |
|---|---|
分子式 |
C20H26Cl4FeN3O |
分子量 |
522.1 g/mol |
IUPAC名 |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-) |
InChI |
InChI=1S/C20H26N3O.4ClH.Fe/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;;;;;/h9-14H,5-8H2,1-4H3;4*1H;/q+1;;;;;+3/p-4 |
InChIキー |
DPRJJLJEHOZQRH-UHFFFAOYSA-J |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.Cl[Fe-](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



